

# Brilaroxazine's Impact on Cognitive Symptoms: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



A promising new agent, **brilaroxazine**, is demonstrating notable effects on the cognitive symptoms associated with schizophrenia. This guide provides a detailed comparison of **brilaroxazine** with other key antipsychotics, supported by available clinical trial data and experimental protocols, to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential in addressing this critical unmet need.

Developed by Reviva Pharmaceuticals, **brilaroxazine** is a novel serotonin-dopamine modulator with a unique receptor binding profile that sets it apart from existing treatments.[1][2] Clinical trial data suggests that **brilaroxazine** not only manages the positive and negative symptoms of schizophrenia but also shows potential in improving cognitive and social functioning.[1][3]

# Comparative Efficacy on Cognitive and Social Functioning

Recent clinical trial findings for **brilaroxazine** and other leading antipsychotics are summarized below, with a focus on measures of social and cognitive function.



| Treatment                                                                         | Study                                                                 | Key Cognitive/Social Functioning Endpoint(s)                                      | Results                                                                               |
|-----------------------------------------------------------------------------------|-----------------------------------------------------------------------|-----------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|
| Brilaroxazine                                                                     | Phase 3 RECOVER                                                       | Change from baseline in PANSS Social Cognition Score at Week 4                    | Statistically significant improvement with 50 mg dose (p<0.001)[4]                    |
| Change from baseline in Personal and Social Performance (PSP) Scale Score at Week | Statistically significant improvement with 50 mg dose (p<0.001)       |                                                                                   |                                                                                       |
| Cariprazine                                                                       | Phase 3 Post-hoc<br>Analysis                                          | Change from baseline in PANSS Cognitive Subscale at Week 6                        | Statistically significant improvement with 3 mg/day and 6 mg/day doses vs. placebo    |
| Power of Attention<br>(CDR System) at<br>Week 6                                   | 3mg dose showed significant improvement over placebo and aripiprazole |                                                                                   |                                                                                       |
| Brexpiprazole                                                                     | Pooled analysis of 3<br>short-term studies                            | Change from baseline in Personal and Social Performance (PSP) Scale Score at Week | Statistically significant improvement with 2-4 mg/day doses vs. placebo (p<0.0001)    |
| Lurasidone                                                                        | 6-week, placebo-<br>controlled study                                  | Change in CogState computerized cognitive battery composite score at Week 6       | Lurasidone 160 mg was superior to both placebo and quetiapine in the evaluable sample |
| Change in UCSD Performance-Based                                                  | Scores were superior to placebo for all                               |                                                                                   |                                                                                       |







Skills Assessment-Brief (UPSA-B) score treatment groups

at Week 6

## **Mechanism of Action: A Multifaceted Approach**

**Brilaroxazine**'s therapeutic effects are attributed to its distinct activity as a serotonin-dopamine system modulator. It acts as a partial agonist at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A receptors. Additionally, it functions as an antagonist at serotonin 5-HT2A, 5-HT2B, 5-HT6, and 5-HT7 receptors. This multifaceted receptor engagement is believed to contribute to its broad spectrum of efficacy, including its potential pro-cognitive effects.





Antagonist

Click to download full resolution via product page

Brilaroxazine's multifaceted receptor activity.

## **Detailed Experimental Protocols**

To ensure a thorough understanding of the data presented, the following are detailed methodologies for the key cognitive and functional assessments cited in the clinical trials.



Check Availability & Pricing

## Positive and Negative Syndrome Scale (PANSS) - Social Cognition Items

The PANSS is a widely used, 30-item scale for assessing the severity of symptoms in schizophrenia. The assessment is conducted through a semi-structured clinical interview lasting approximately 45-50 minutes. Raters, who must be trained to a standardized level of reliability, score each item on a 7-point scale from 1 (absent) to 7 (extreme). The PANSS Social Cognition score is derived from specific items within the scale that assess aspects of social functioning and cognition.

### Personal and Social Performance (PSP) Scale

The PSP is a 100-point, single-item rating scale designed to assess a patient's personal and social functioning across four main areas: 1) socially useful activities, 2) personal and social relationships, 3) self-care, and 4) disturbing and aggressive behaviors. A clinician rates the patient's level of difficulty in these areas over the past month, with higher scores indicating better functioning.





Click to download full resolution via product page

Workflow for the PSP Scale assessment.

## **CogState Computerized Cognitive Battery**

The CogState Schizophrenia Battery (CSB) is a computerized set of tests designed to assess various cognitive domains relevant to schizophrenia. It is recognized as a valid and reliable tool for clinical trials and offers the advantage of reduced administration time compared to traditional paper-and-pencil tests. The specific tests within the battery can vary between studies but often include assessments of:



- Processing Speed: Simple reaction time tasks.
- Attention/Vigilance: Tasks requiring sustained attention to stimuli.
- Visual Learning and Memory: Tasks involving the recognition of previously presented visual patterns.
- Working Memory: Tasks that require holding and manipulating information in mind.

The tests typically involve simple on-screen instructions and responses, often using a keyboard or touchscreen.

## UCSD Performance-Based Skills Assessment-Brief (UPSA-B)

The UPSA-B is a performance-based measure that assesses a patient's ability to perform real-world functional tasks. It is a brief version of the full UPSA and focuses on two key domains:

- Financial Skills: This subscale involves tasks such as counting change and understanding a bill.
- Communication Skills: This subscale requires the patient to perform tasks like making a
  phone call to reschedule an appointment and responding to a voicemail.

The assessment is administered by a trained rater who provides standardized instructions and props for the role-playing scenarios. The entire assessment takes approximately 15 minutes to complete.

### Conclusion

Brilaroxazine demonstrates a promising profile in addressing the cognitive and social functioning deficits in schizophrenia, areas where significant unmet needs persist. Its unique mechanism of action as a serotonin-dopamine modulator likely contributes to its broad-spectrum efficacy. Head-to-head comparative studies with other atypical antipsychotics will be crucial to fully elucidate its relative advantages in improving cognitive outcomes for individuals with schizophrenia. The detailed experimental protocols provided here offer a framework for standardized assessment in future clinical investigations.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cogstate.com [cogstate.com]
- 2. What is the therapeutic class of Brilaroxazine? [synapse.patsnap.com]
- 3. Relationship of the Brief UCSD Performance-based Skills Assessment (UPSA-B) to multiple indicators of functioning in people with schizophrenia and bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cogstate.com [cogstate.com]
- To cite this document: BenchChem. [Brilaroxazine's Impact on Cognitive Symptoms: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8230428#confirming-brilaroxazine-s-effects-on-cognitive-symptoms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com